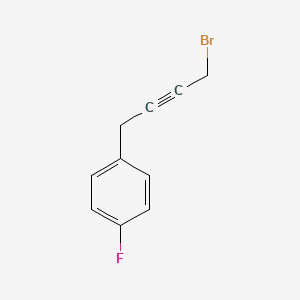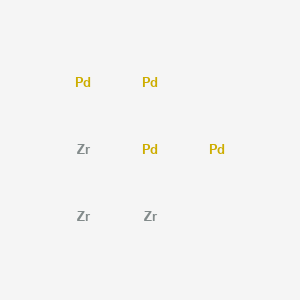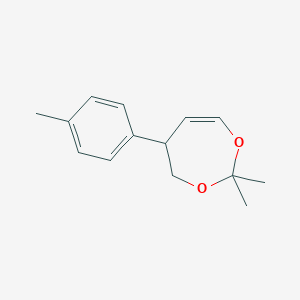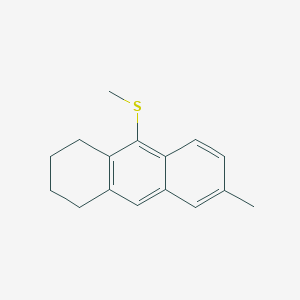
6-Methyl-9-(methylsulfanyl)-1,2,3,4-tetrahydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-9-(methylsulfanyl)-1,2,3,4-tetrahydroanthracene is an organic compound that belongs to the class of anthracenes. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This particular compound is characterized by the presence of a methyl group and a methylsulfanyl group attached to the anthracene core, making it a unique derivative with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9-(methylsulfanyl)-1,2,3,4-tetrahydroanthracene typically involves multi-step organic reactions. One common method includes the alkylation of anthracene derivatives with methyl iodide in the presence of a base, followed by the introduction of the methylsulfanyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-9-(methylsulfanyl)-1,2,3,4-tetrahydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents and nucleophiles such as sodium hydride or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted anthracene derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Methyl-9-(methylsulfanyl)-1,2,3,4-tetrahydroanthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-9-(methylsulfanyl)-1,2,3,4-tetrahydroanthracene involves its interaction with various molecular targets and pathways. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-9-(methylsulfanyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-ol
- 6-Methylthioinosine
- Methyl 8-Aryl-6-Methyl-9-Oxo-8,9-Dihydro-5H-Dibenzo[4,5:6,7]Cyclohepta[1,2-b]Pyridine-7-Carboxylates
Uniqueness
6-Methyl-9-(methylsulfanyl)-1,2,3,4-tetrahydroanthracene is unique due to its specific substitution pattern on the anthracene core. The presence of both a methyl and a methylsulfanyl group imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
184480-15-7 |
|---|---|
Formule moléculaire |
C16H18S |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
6-methyl-9-methylsulfanyl-1,2,3,4-tetrahydroanthracene |
InChI |
InChI=1S/C16H18S/c1-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)16(15)17-2/h7-10H,3-6H2,1-2H3 |
Clé InChI |
VXLUXAQVKQVDBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=C(CCCC3)C(=C2C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


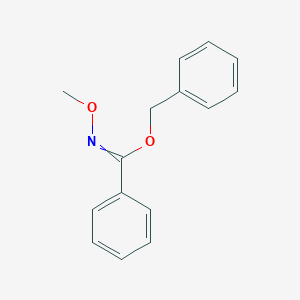
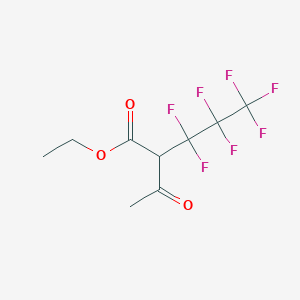
![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
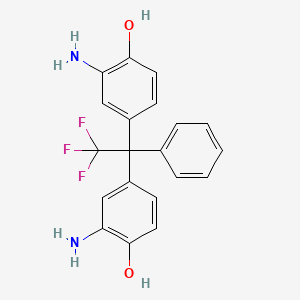
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)
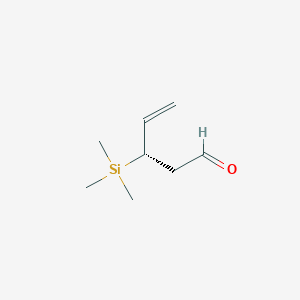
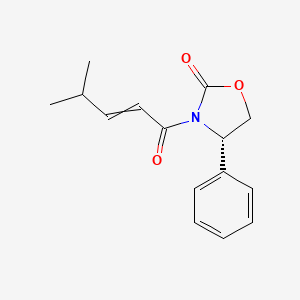
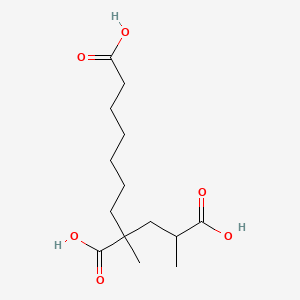
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
